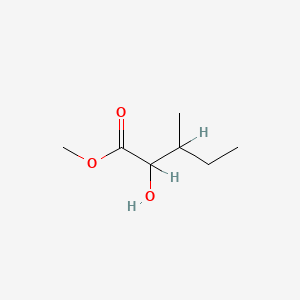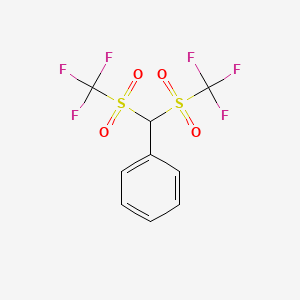
Methyl 2-hydroxy-3-methylpentanoate
Vue d'ensemble
Description
. It is a branched-chain fatty acid ester that is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-3-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or amides.
Applications De Recherche Scientifique
Methyl 2-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The ester group can be hydrolyzed to release the corresponding acid, which can then participate in various metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxy-2-methylpentanoate: Another ester with a similar structure but different positional isomerism.
Ethyl 2-hydroxy-3-methylpentanoate: An ethyl ester variant with similar chemical properties.
Uniqueness
Methyl 2-hydroxy-3-methylpentanoate is unique due to its specific branching and functional groups, which confer distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable in specialized applications where specific reactivity is required .
Propriétés
IUPAC Name |
methyl 2-hydroxy-3-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXGUAUSWWFHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334542 | |
| Record name | Methyl 2-hydroxy-3-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41654-19-7 | |
| Record name | Methyl 2-hydroxy-3-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2-hydroxy-3-methylpentanoate in the context of fruit flavor?
A: this compound contributes significantly to the aroma profile of certain fruits. For instance, it is a key volatile component in rambai fruit ( Baccaurea motleyana), alongside other esters like methyl 2-hydroxy-3-methylbutanoate and methyl 2-hydroxy-4-methylpentanoate []. Its presence has also been detected in other fruits like duku and langsat (both varieties of Lansium domesticum) although these fruits are dominated by sesquiterpene hydrocarbons [].
Q2: Does the stereochemistry of this compound influence its odor profile?
A: Yes, the stereochemistry plays a crucial role in the odor characteristics of this compound. Research indicates that different stereoisomers of this compound exhibit distinct odor profiles. While all diastereomers possess a walnut-like aroma, their intensity and specific nuances differ []. For example, the (R,S)- and the (S,S)-isomers were identified in pink guava, contributing to its fruity aroma, while the (S,R)- and (R,R)-isomers were absent []. This highlights the importance of stereoselective synthesis when targeting specific aroma profiles.
Q3: How does the odor potency of this compound compare to its structural analogs?
A: Comparing the odor potency of various esters, including this compound and its analogs, reveals intriguing structure-odor relationships. For example, Ethyl 3-methyl-2-oxopentanoate (3), a structurally related compound, possesses a more potent and desirable fresh walnut, fruity odor compared to many of the tested 2-hydroxy-3-methylpentanoates []. This suggests that subtle structural modifications can significantly impact the odor threshold and perceived quality. Further research into structure-activity relationships could guide the development of novel fragrance compounds with improved olfactory properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![benzenamine, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B3052398.png)



